molecular formula C17H28N4O3S B6530507 2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide CAS No. 946200-45-9

2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide

Cat. No.: B6530507
CAS No.: 946200-45-9
M. Wt: 368.5 g/mol
InChI Key: LYPNIJCBVFDPDG-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide is a complex organic compound that features a combination of functional groups, including an amide, sulfonyl, and piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide typically involves multiple steps:

  • Formation of the Piperazine Derivative: : The initial step involves the reaction of pyridine with piperazine to form 4-(pyridin-2-yl)piperazine. This reaction is usually carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

  • Sulfonylation: : The next step is the sulfonylation of the piperazine derivative. This is achieved by reacting 4-(pyridin-2-yl)piperazine with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This reaction typically occurs at low temperatures to prevent side reactions.

  • Amidation: : The final step involves the amidation of the sulfonylated piperazine derivative with 2-ethylbutanoic acid. This reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring and the ethyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group. Nucleophiles like amines or thiols can replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include sulfides.

    Substitution: Products vary depending on the nucleophile used, such as sulfonamides or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for treating diseases such as cancer, neurological disorders, and infections.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various commercial products.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide
  • 2-ethyl-N-(2-{[4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide
  • 2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)butanamide

Uniqueness

2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group and the sulfonyl linkage to the piperazine ring differentiates it from similar compounds, potentially offering unique binding affinities and reactivity profiles.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-ethyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3S/c1-3-15(4-2)17(22)19-9-14-25(23,24)21-12-10-20(11-13-21)16-7-5-6-8-18-16/h5-8,15H,3-4,9-14H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPNIJCBVFDPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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